molecular formula C24H24ClN3O3 B2561513 1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 865615-83-4

1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B2561513
CAS No.: 865615-83-4
M. Wt: 437.92
InChI Key: NCHWBZRGZGMSLN-UHFFFAOYSA-N
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Description

1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a complex organic compound that belongs to the class of quinolinyl-pyrazoles

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise as a bioactive molecule with potential therapeutic applications.

    Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the quinoline and pyrazole intermediates. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . The final step involves the coupling of the quinoline and pyrazole intermediates under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides and pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline and dihydropyrazole derivatives.

    Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various quinoline and pyrazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The quinoline and pyrazole rings can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and mepacrine share the quinoline scaffold and have been used as antimalarial agents.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents, respectively.

Uniqueness

1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is unique due to the combination of the quinoline and pyrazole rings, along with the specific substituents that enhance its chemical and biological properties.

Properties

IUPAC Name

1-[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-4-23(29)28-22(14-21(27-28)15-7-6-8-17(11-15)30-3)19-13-16-12-18(31-5-2)9-10-20(16)26-24(19)25/h6-13,22H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHWBZRGZGMSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=C(N=C4C=CC(=CC4=C3)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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